

Spectroscopic Data of Sodium 4-Hydroxy-3-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 4-Hydroxy-3-methoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sodium 4-Hydroxy-3-methoxybenzoate**, also known as Sodium vanillate. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Sodium 4-Hydroxy-3-methoxybenzoate**. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **Sodium 4-Hydroxy-3-methoxybenzoate**.

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	H-6
~7.4	dd	1H	H-2
~6.8	d	1H	H-5
~3.8	s	3H	-OCH ₃

Note: The phenolic -OH and carboxylic acid protons are typically not observed in D₂O due to exchange.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~175	C=O
~150	C-4
~148	C-3
~125	C-1
~122	C-6
~115	C-5
~112	C-2
~56	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Sodium 4-Hydroxy-3-methoxybenzoate** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic)
~1600-1580	Strong	C=O stretch (carboxylate)
~1520	Medium	C=C stretch (aromatic)
~1270	Strong	C-O stretch (aryl ether)
~1150	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Sodium 4-Hydroxy-3-methoxybenzoate**, the mass spectrum would be obtained for the vanillate anion.

Expected Mass Spectrometry Data

m/z	Interpretation
167.03	[M-Na] ⁻ (Vanillate anion)
152.01	[M-Na-CH ₃] ⁻
123.03	[M-Na-CO ₂] ⁻

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation

- Weigh approximately 10-20 mg of **Sodium 4-Hydroxy-3-methoxybenzoate**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in a clean, dry vial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1][2]
- The final volume in the NMR tube should be approximately 0.5-0.6 mL.[1]
- Cap the NMR tube securely.

Instrumentation and Data Acquisition

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.
 - Solvent: D_2O .
 - Reference: Internal reference (e.g., TSP) or solvent peak.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 1024 or more scans, depending on the concentration.
 - Solvent: D_2O .
 - Reference: Internal reference or solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)[6][7][8][9][10]

- Grind a small amount (1-2 mg) of **Sodium 4-Hydroxy-3-methoxybenzoate** into a fine powder using an agate mortar and pestle.[9]

- Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.^[9]
- Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained.^[7]
- Transfer a portion of the mixture to a pellet-forming die.
- Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.^[7]

Instrumentation and Data Acquisition

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.^[6]

Mass Spectrometry (MS)

Sample Preparation

- Prepare a dilute solution of **Sodium 4-Hydroxy-3-methoxybenzoate** in a suitable solvent (e.g., methanol/water mixture).
- For electrospray ionization (ESI), the concentration should be in the low $\mu\text{g/mL}$ range.

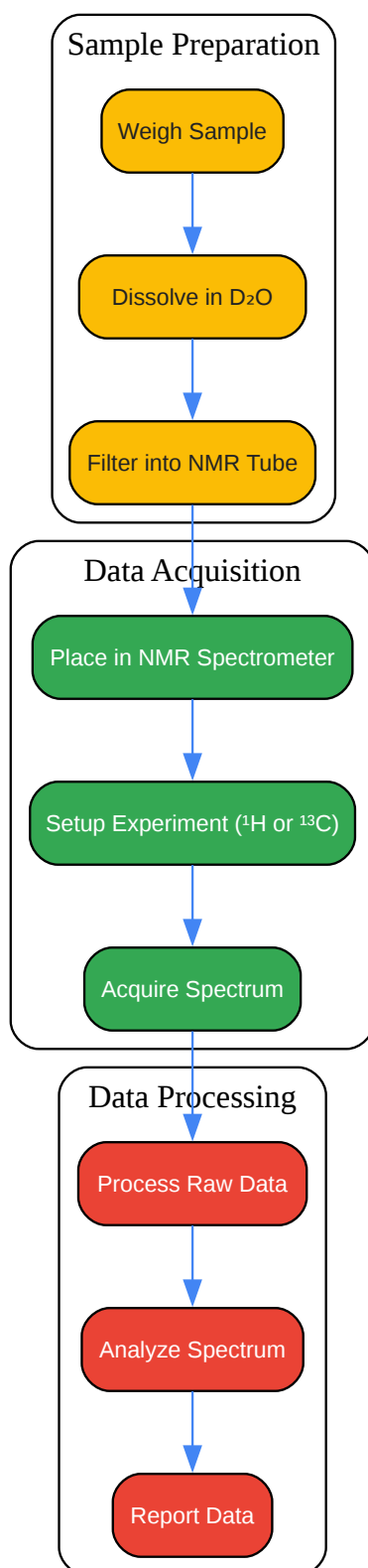
Instrumentation and Data Acquisition

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode to detect the vanillate anion.

- Mass Range: Scan from m/z 50 to 500.
- Capillary Voltage: Typically 3-4 kV.
- Nebulizer Gas: Nitrogen.
- Drying Gas Temperature: Adjusted to ensure efficient desolvation.

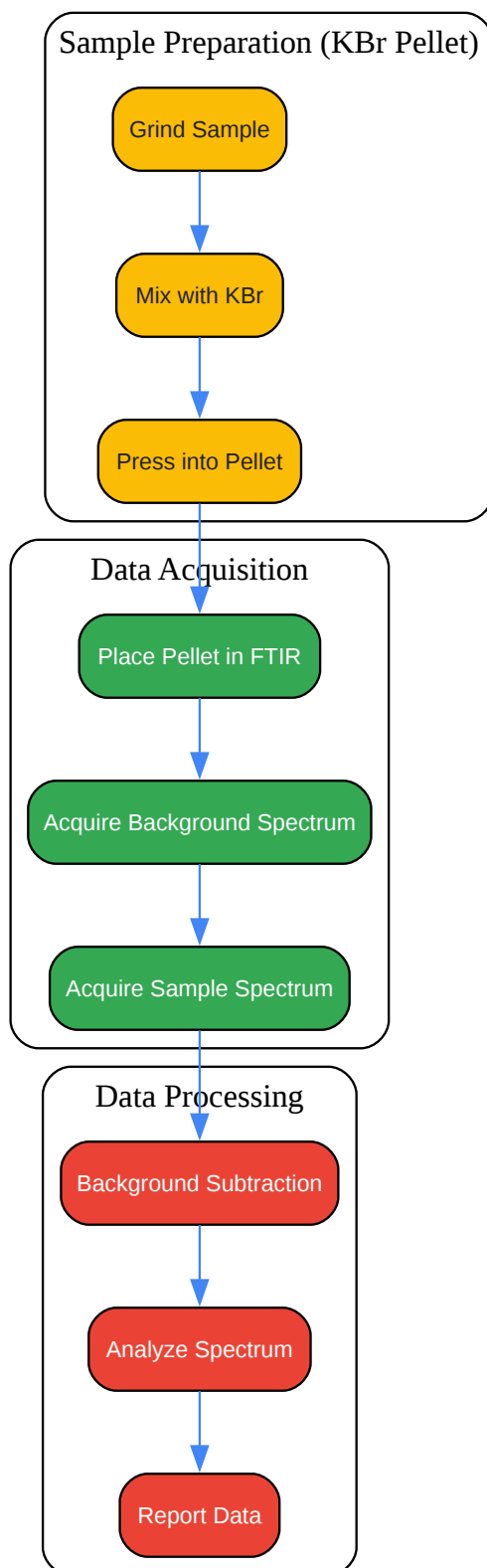
Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses described.



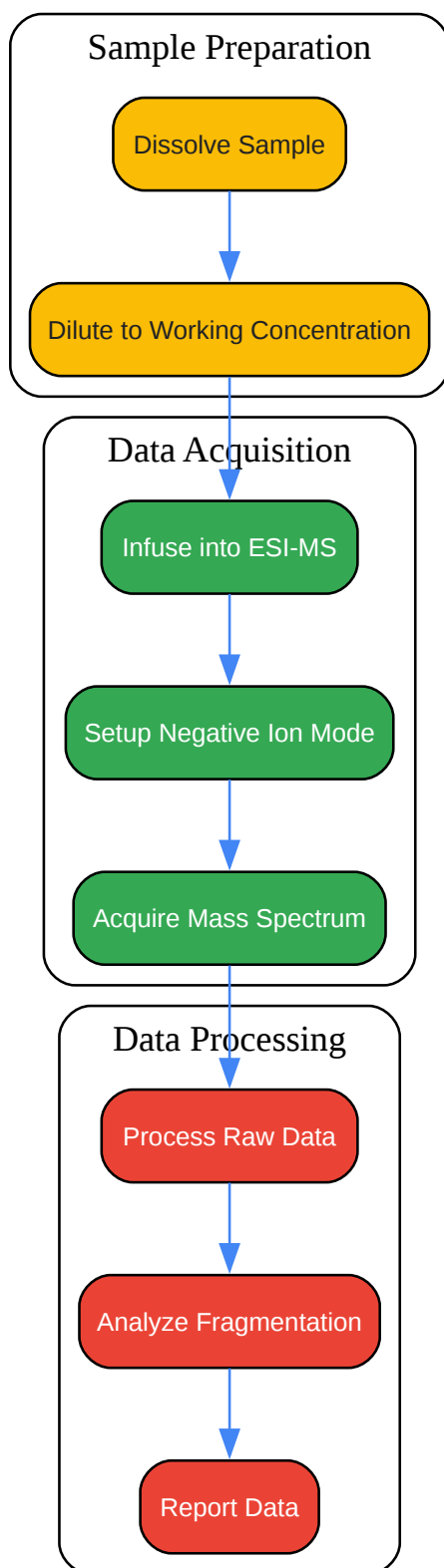
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Caption: Workflow for NMR spectroscopic analysis.



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Caption: Workflow for IR spectroscopic analysis.



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Caption: Workflow for Mass Spectrometry analysis.

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